molecular formula C16H25NO6 B13769793 Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- CAS No. 63886-98-6

Benzamide, N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy-

Katalognummer: B13769793
CAS-Nummer: 63886-98-6
Molekulargewicht: 327.37 g/mol
InChI-Schlüssel: SZLPEYBCBJPFBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C16H25NO6 and a molecular weight of 327.37 g/mol . It is characterized by the presence of three methoxy groups attached to a benzamide core, along with two methoxyethyl groups attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N,N-bis(2-methoxyethyl)amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)amine.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the methoxyethyl groups, resulting in different chemical and biological properties.

    N,N-bis(2-methoxyethyl)benzamide: Lacks the trimethoxy substitution on the benzene ring, leading to different reactivity and applications.

Uniqueness

3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide is unique due to the presence of both trimethoxy and methoxyethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

63886-98-6

Molekularformel

C16H25NO6

Molekulargewicht

327.37 g/mol

IUPAC-Name

3,4,5-trimethoxy-N,N-bis(2-methoxyethyl)benzamide

InChI

InChI=1S/C16H25NO6/c1-19-8-6-17(7-9-20-2)16(18)12-10-13(21-3)15(23-5)14(11-12)22-4/h10-11H,6-9H2,1-5H3

InChI-Schlüssel

SZLPEYBCBJPFBC-UHFFFAOYSA-N

Kanonische SMILES

COCCN(CCOC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.